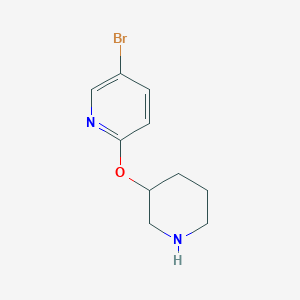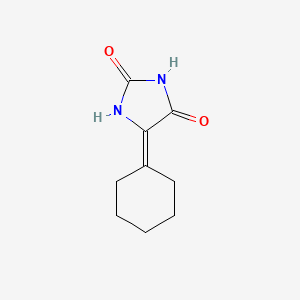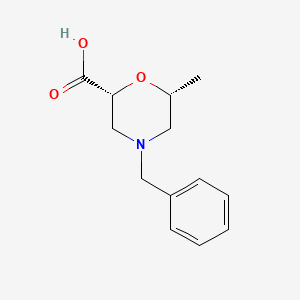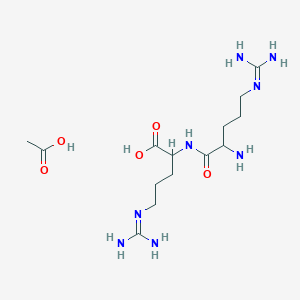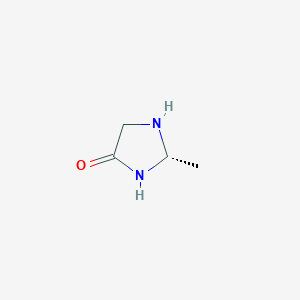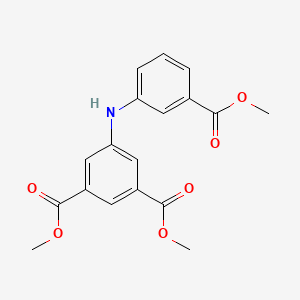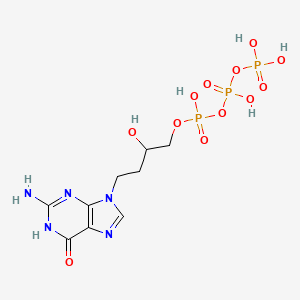
4-(2-Amino-6-oxo-1H-purin-9(6H)-yl)-2-hydroxybutyl tetrahydrogen triphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Amino-6-oxo-1H-purin-9(6H)-yl)-2-hydroxybutyl tetrahydrogen triphosphate is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its purine base structure, which is a key component in many biological molecules such as nucleotides and nucleosides.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-6-oxo-1H-purin-9(6H)-yl)-2-hydroxybutyl tetrahydrogen triphosphate typically involves multi-step organic reactions. The process begins with the preparation of the purine base, followed by the attachment of the hydroxybutyl group and the subsequent phosphorylation to introduce the triphosphate moiety. Common reagents used in these steps include phosphorylating agents like phosphorus oxychloride and protective groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. The process is optimized for yield and purity, involving rigorous control of reaction conditions such as temperature, pH, and solvent choice. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-(2-Amino-6-oxo-1H-purin-9(6H)-yl)-2-hydroxybutyl tetrahydrogen triphosphate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the purine base or the hydroxybutyl group.
Reduction: Typically used to reduce any oxidized forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the purine base or the hydroxybutyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the purine base or the hydroxybutyl chain.
科学的研究の応用
4-(2-Amino-6-oxo-1H-purin-9(6H)-yl)-2-hydroxybutyl tetrahydrogen triphosphate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Plays a role in the study of nucleotide metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents.
作用機序
The mechanism of action of 4-(2-Amino-6-oxo-1H-purin-9(6H)-yl)-2-hydroxybutyl tetrahydrogen triphosphate involves its interaction with various molecular targets. The compound can act as a substrate or inhibitor for enzymes involved in nucleotide metabolism. It may also interact with cellular receptors and signaling pathways, influencing cellular processes such as DNA replication and repair.
類似化合物との比較
Similar Compounds
Adenosine triphosphate (ATP): Shares the triphosphate moiety but differs in the purine base structure.
Guanosine triphosphate (GTP): Similar triphosphate structure with a different purine base.
Cytidine triphosphate (CTP): Another nucleotide with a triphosphate group but a different nucleobase.
Uniqueness
4-(2-Amino-6-oxo-1H-purin-9(6H)-yl)-2-hydroxybutyl tetrahydrogen triphosphate is unique due to its specific purine base and hydroxybutyl group, which confer distinct chemical properties and biological activities compared to other nucleotides.
特性
分子式 |
C9H16N5O12P3 |
|---|---|
分子量 |
479.17 g/mol |
IUPAC名 |
[[4-(2-amino-6-oxo-1H-purin-9-yl)-2-hydroxybutoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H16N5O12P3/c10-9-12-7-6(8(16)13-9)11-4-14(7)2-1-5(15)3-24-28(20,21)26-29(22,23)25-27(17,18)19/h4-5,15H,1-3H2,(H,20,21)(H,22,23)(H2,17,18,19)(H3,10,12,13,16) |
InChIキー |
CWMYQLUEXUJQIR-UHFFFAOYSA-N |
正規SMILES |
C1=NC2=C(N1CCC(COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N=C(NC2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


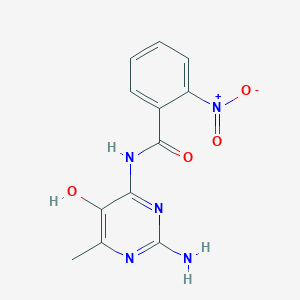

![3-(Pyrrolidin-1-yl)-4-({thieno[2,3-d]pyrimidin-4-yl}amino)benzamide](/img/structure/B12937685.png)
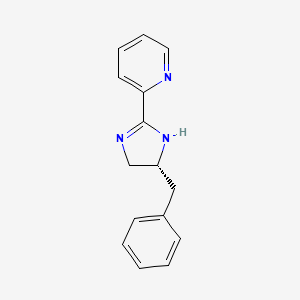
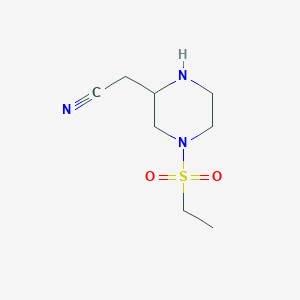
![6,6-Difluoro-2-azabicyclo[2.2.2]octane](/img/structure/B12937699.png)
![5-[2-Amino-6-(4-chlorophenyl)pyrimidin-4(3H)-ylidene]quinolin-8(5H)-one](/img/structure/B12937703.png)
